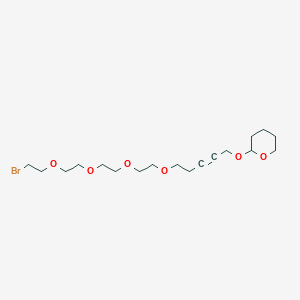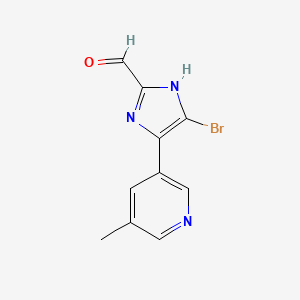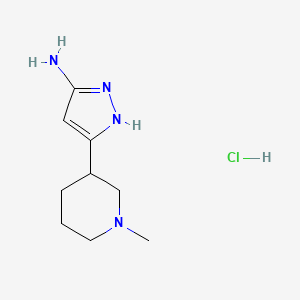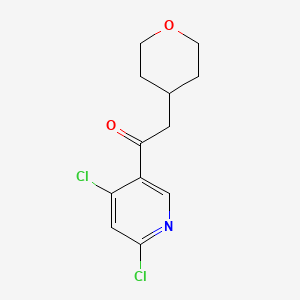
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is a synthetic organic compound that features a pyridyl group substituted with chlorine atoms and a tetrahydropyranyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridyl intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydropyranyl group: This step might involve the use of a protecting group strategy, where the tetrahydropyranyl group is introduced using reagents like dihydropyran in the presence of an acid catalyst.
Final coupling reaction: The final step could involve coupling the chlorinated pyridyl intermediate with the tetrahydropyranyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction could be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions might occur at the chlorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridyl ketone, while reduction could produce a pyridyl alcohol.
科学研究应用
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-ethoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methylpyranyl)ethanone
Uniqueness
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is unique due to the presence of the tetrahydropyranyl group, which can impart specific chemical properties such as increased stability or altered reactivity compared to similar compounds with different substituents.
属性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC 名称 |
1-(4,6-dichloropyridin-3-yl)-2-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-6-12(14)15-7-9(10)11(16)5-8-1-3-17-4-2-8/h6-8H,1-5H2 |
InChI 键 |
CLROQASSNXLGFR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1CC(=O)C2=CN=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


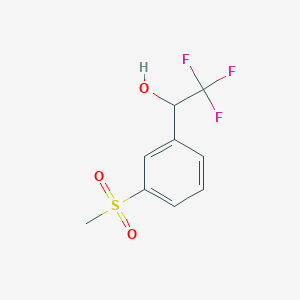


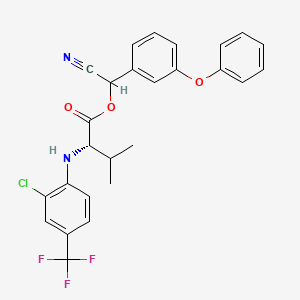
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
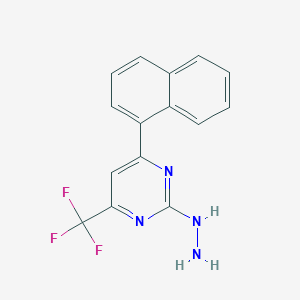
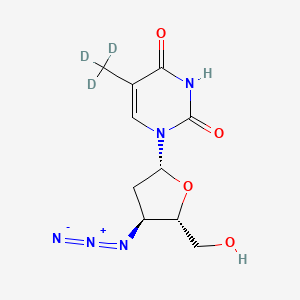
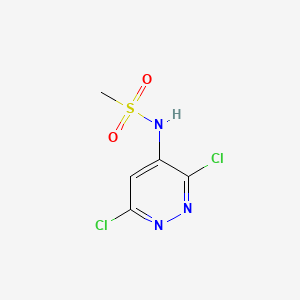
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

